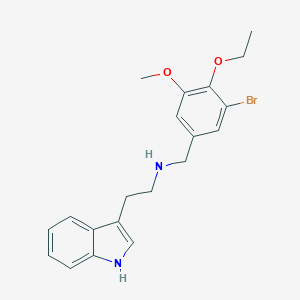![molecular formula C18H20ClN5OS B283253 N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as CL218,872, is a synthetic compound that belongs to the class of selective agonists of the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
Wirkmechanismus
The mechanism of action of CL218,872 involves its binding to the dopamine D4 receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of dopamine release and synaptic plasticity, which may underlie its therapeutic effects in various disorders.
Biochemical and physiological effects:
CL218,872 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the enhancement of synaptic plasticity, and the regulation of neuronal activity. These effects may contribute to its therapeutic potential in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CL218,872 for lab experiments is its selective agonist activity at the dopamine D4 receptor, which allows for the investigation of the specific role of this receptor in various biological processes. However, one limitation is that it may not fully recapitulate the complex interactions of the dopamine system in vivo, and thus may not fully represent the physiological effects of dopamine modulation.
Zukünftige Richtungen
There are several future directions for research on CL218,872, including:
1. Further investigation of its therapeutic potential in various neurological and psychiatric disorders, including schizophrenia, N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, and drug addiction.
2. Investigation of its potential as a tool for studying the role of the dopamine D4 receptor in various biological processes.
3. Development of more selective and potent agonists of the dopamine D4 receptor, which may have improved therapeutic efficacy and reduced side effects.
4. Investigation of the potential of CL218,872 as a therapeutic agent for other disorders that involve dopamine dysregulation, such as Parkinson's disease and depression.
In conclusion, CL218,872 is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its selective agonist activity at the dopamine D4 receptor makes it a valuable tool for investigating the role of this receptor in various biological processes. However, further research is needed to fully understand its therapeutic potential and to develop more selective and potent agonists of the dopamine D4 receptor.
Synthesemethoden
The synthesis of CL218,872 involves a multi-step process that starts with the reaction of 4-chlorobenzyl alcohol with 2-bromoethyl benzene in the presence of a base to yield 2-(4-chlorobenzyl)phenylethanol. This intermediate is then converted to the corresponding mesylate, which is further reacted with sodium azide to give the tetrazole derivative. Finally, the tetrazole compound is coupled with 2-mercaptoethanol in the presence of a base to form CL218,872.
Wissenschaftliche Forschungsanwendungen
CL218,872 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In particular, it has been shown to have selective agonist activity at the dopamine D4 receptor, which is involved in the regulation of reward, motivation, and cognition.
Eigenschaften
Molekularformel |
C18H20ClN5OS |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H20ClN5OS/c1-24-18(21-22-23-24)26-11-10-20-12-15-4-2-3-5-17(15)25-13-14-6-8-16(19)9-7-14/h2-9,20H,10-13H2,1H3 |
InChI-Schlüssel |
NJSNJYYYFPTSRX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283171.png)
![2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)
![2-(3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283178.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283184.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283185.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B283187.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)